molecular formula C8H6ClN3O B1627716 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 677347-79-4

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B1627716
CAS RN: 677347-79-4
M. Wt: 195.6 g/mol
InChI Key: HQTGPLTVMBODQM-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine is a halogenated heterocycle . It has the empirical formula C8H6ClN3O and a molecular weight of 195.61 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of the molecule is ClCC1=NN=C(C2=CC=CN=C2)O1 . This indicates that the molecule contains a chloromethyl group attached to an oxadiazole ring, which is further connected to a pyridine ring .

Scientific Research Applications

Anticancer Potential

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine has been explored for its potential as an anticancer agent. For instance, Vinayak, Sudha, and Lalita (2017) synthesized novel amine derivatives of this compound and evaluated their efficacy against human cancer cell lines like HeLa, Caco-2, and HepG2. They found that some compounds demonstrated high cytotoxicity against these cell lines, indicating potential utility in cancer treatment (Vinayak, Sudha, & Lalita, 2017).

Antibacterial and Antimicrobial Properties

The compound's derivatives have also been studied for their antibacterial and antimicrobial properties. For instance, Hu et al. (2005) synthesized derivatives incorporating a pyridyl triazole ring, which showed promising antibacterial activity. This suggests potential applications in developing antibacterial drugs (Hu et al., 2005).

Applications in Molecular Synthesis

The synthesis and characterization of derivatives of this compound have been a focal point of research. For example, Rao et al. (2014) worked on synthesizing derivatives involving morpholinomethyl, piperidinomethyl, and pyrrolidinemethyl groups. Such research contributes to understanding the compound's chemical properties and potential applications in creating new molecular structures (Rao et al., 2014).

Herbicidal Activity

Additionally, this compound has been investigated for its potential use in agriculture, specifically as a herbicide. Tajik and Dadras (2011) synthesized derivatives and assessed their herbicidal activity against various weeds, finding that some derivatives exhibited potent activity without harming crops (Tajik & Dadras, 2011).

Antimycobacterial Activity

The antimycobacterial activity of derivatives is another significant area of research. Asif and Imran (2020) synthesized and evaluated Mannich bases of the compound against the Mycobacterium tuberculosis H37rv strain, finding promising antimycobacterial activity (Asif & Imran, 2020).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under storage class code 11, which pertains to combustible solids . The flash point is not applicable .

properties

IUPAC Name

2-(chloromethyl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-7-11-12-8(13-7)6-2-1-3-10-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGPLTVMBODQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588019
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine

CAS RN

677347-79-4
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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